4-Hidroxitolbutamida

Descripción general

Descripción

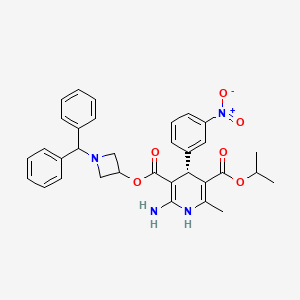

4-hidroxi Tolbutamida es un metabolito del antagonista del canal de potasio tolbutamida. Se forma a partir de la tolbutamida por la isoforma del citocromo P450 CYP2C9 en microsomas hepáticos humanos y lisados de células COS-7 que expresan la enzima humana . Este compuesto se ha utilizado como marcador de la actividad de CYP2C9 en varios estudios .

Aplicaciones Científicas De Investigación

4-hidroxi Tolbutamida tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 4-hidroxi Tolbutamida implica su papel como metabolito de la tolbutamida. La tolbutamida reduce el azúcar en la sangre al estimular al páncreas a secretar insulina y ayudar al cuerpo a utilizar la insulina de manera eficiente . La hidroxilación de la tolbutamida para formar 4-hidroxi Tolbutamida es un paso crucial en su metabolismo, mediado por las enzimas del citocromo P450 .

Análisis Bioquímico

Biochemical Properties

4-Hydroxytolbutamide interacts with various enzymes and proteins in the body. It is a product of the metabolism of tolbutamide, a process that involves the cytochrome P450 enzymes, specifically the CYP2C9 isoform . The nature of these interactions involves the oxidation of tolbutamide, leading to the formation of 4-Hydroxytolbutamide .

Cellular Effects

It is known that its parent compound, tolbutamide, influences cell function by stimulating the release of insulin from pancreatic β cells . This suggests that 4-Hydroxytolbutamide may also have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The parent compound, tolbutamide, works by stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue . This process involves a sulfonylurea receptor on the beta cell . It is possible that 4-Hydroxytolbutamide may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that tolbutamide, the parent compound, has a short duration of action due to its rapid metabolism . This suggests that 4-Hydroxytolbutamide may also have a short half-life and undergo rapid degradation.

Metabolic Pathways

4-Hydroxytolbutamide is involved in the metabolic pathway of tolbutamide, a process mediated by the cytochrome P450 enzymes, specifically the CYP2C9 isoform . This process involves the oxidation of tolbutamide to form 4-Hydroxytolbutamide .

Transport and Distribution

It is known that tolbutamide and its metabolites are excreted in urine (75-85%) and feces , suggesting that 4-Hydroxytolbutamide may be similarly distributed and excreted.

Métodos De Preparación

4-hidroxi Tolbutamida se sintetiza a partir de tolbutamida mediante la acción de las enzimas del citocromo P450, específicamente CYP2C9 . La preparación implica la hidroxilación de tolbutamida, que está facilitada por estas enzimas en microsomas hepáticos humanos . Los métodos de producción industrial suelen implicar el uso de enzimas recombinantes o microsomas hepáticos para lograr la hidroxilación deseada.

Análisis De Reacciones Químicas

4-hidroxi Tolbutamida experimenta varios tipos de reacciones químicas:

Oxidación: Este compuesto puede oxidarse aún más para formar varios metabolitos.

Reducción: Puede sufrir reacciones de reducción en condiciones específicas.

Sustitución: El grupo hidroxilo puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

4-hidroxi Tolbutamida es estructuralmente similar a otros fármacos de sulfonilurea como la acetohexamida, clorpropamida y tolazamida . es único en su patrón de hidroxilación específico y su uso como marcador de la actividad de CYP2C9 . Estos compuestos similares también pertenecen a la clase de sulfonilurea de secretagogos de insulina, que actúan estimulando las células β del páncreas para liberar insulina .

Compuestos similares

- Acetohexamida

- Clorpropamida

- Tolazamida

Propiedades

IUPAC Name |

1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRHYONYKZIRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205824 | |

| Record name | Hydroxymethyltolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5719-85-7, 1185112-19-9 | |

| Record name | Hydroxytolbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethyltolbutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyltolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYMETHYLTOLBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)